molecular formula C13H11BrN2O2 B5708589 5-bromo-N-(4-hydroxyphenyl)-N-methylnicotinamide

5-bromo-N-(4-hydroxyphenyl)-N-methylnicotinamide

Cat. No. B5708589
M. Wt: 307.14 g/mol
InChI Key: ROUHELPWCSSDBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(4-hydroxyphenyl)-N-methylnicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-hydroxyphenyl)-N-methylnicotinamide involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory prostaglandins. This compound also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Additionally, this compound has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and prostaglandins. This compound also exhibits anti-cancer properties by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been found to improve glucose tolerance and insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-bromo-N-(4-hydroxyphenyl)-N-methylnicotinamide in lab experiments is its ability to selectively target specific enzymes and signaling pathways. This compound has been found to have minimal off-target effects, making it a valuable tool for studying the role of specific enzymes and pathways in various diseases. However, one of the limitations of using this compound in lab experiments is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 5-bromo-N-(4-hydroxyphenyl)-N-methylnicotinamide. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another direction is the investigation of the potential therapeutic applications of this compound in various diseases, such as cancer, diabetes, and neurodegenerative disorders. Additionally, further research is needed to elucidate the precise mechanisms of action of this compound and its potential interactions with other drugs and compounds.

Synthesis Methods

The synthesis of 5-bromo-N-(4-hydroxyphenyl)-N-methylnicotinamide involves the reaction of 4-hydroxybenzaldehyde and 5-bromo-2-chloronicotinic acid in the presence of sodium hydroxide and potassium carbonate. The resulting product is then treated with methylamine to obtain this compound.

Scientific Research Applications

5-bromo-N-(4-hydroxyphenyl)-N-methylnicotinamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has also been investigated for its ability to modulate the immune system and improve cognitive function.

properties

IUPAC Name

5-bromo-N-(4-hydroxyphenyl)-N-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O2/c1-16(11-2-4-12(17)5-3-11)13(18)9-6-10(14)8-15-7-9/h2-8,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUHELPWCSSDBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)O)C(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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